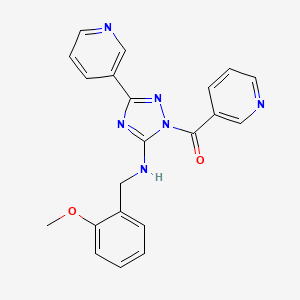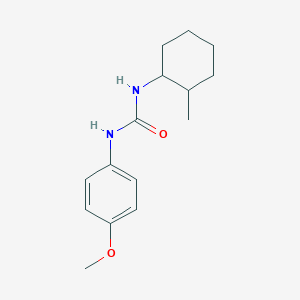![molecular formula C16H25FN2O3S B5441313 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol](/img/structure/B5441313.png)
4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol, also known as Fimasartan, is a novel angiotensin receptor blocker (ARB) that has been developed for the treatment of hypertension. Fimasartan has shown promising results in clinical trials and has the potential to become a valuable therapeutic agent for the management of hypertension.
Mechanism of Action
4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 receptor (AT1R), which is responsible for vasoconstriction and aldosterone secretion. By blocking the AT1R, 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol promotes vasodilation and reduces aldosterone secretion, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
In addition to its antihypertensive effects, 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol has been shown to have other beneficial effects on the cardiovascular system. 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol has been shown to improve endothelial function, reduce oxidative stress, and inhibit inflammation. 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol has also been shown to have a protective effect on the heart, reducing the risk of cardiovascular events.
Advantages and Limitations for Lab Experiments
4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol has several advantages for use in laboratory experiments. It has a high affinity for the AT1R, making it a potent and selective antagonist. 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol also has a favorable safety profile, with few adverse effects reported in clinical trials. However, 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol is not readily available in some countries, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol. One area of interest is the use of 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol in combination with other antihypertensive agents for the treatment of hypertension. Another area of interest is the potential use of 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol in the treatment of other cardiovascular diseases, such as heart failure and diabetes. Additionally, further research is needed to elucidate the mechanisms behind the beneficial effects of 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol on the cardiovascular system.
Synthesis Methods
The synthesis of 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol involves several steps, including the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with 4-aminomethylpiperidine, followed by the reaction of the resulting compound with sodium hydride and 1-bromo-3-chloropropane. The final step involves the reaction of the resulting compound with dimethylamine.
Scientific Research Applications
4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of hypertension. Several studies have demonstrated that 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol is effective in reducing blood pressure in patients with hypertension, with a favorable safety profile. 4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol has also been studied for its potential use in the treatment of other cardiovascular diseases, such as heart failure and diabetes.
properties
IUPAC Name |
4-[(dimethylamino)methyl]-1-(3-fluoro-4-methylphenyl)sulfonylazepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-13-5-6-14(11-15(13)17)23(21,22)19-9-4-7-16(20,8-10-19)12-18(2)3/h5-6,11,20H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERZFDRJPOCSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(CC2)(CN(C)C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5441233.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide](/img/structure/B5441240.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5441267.png)
![1-allyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B5441269.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441278.png)
![N-(1,1-dimethylpropyl)-2-[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]acetamide](/img/structure/B5441282.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5441290.png)
![N-cycloheptyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5441292.png)
![2-(3,5-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5441300.png)
![N-(2,4-difluorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5441305.png)

![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(4-fluorophenyl)-2-hydroxyacetamide](/img/structure/B5441319.png)

![4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5441335.png)